molecular formula C22H34O6 B1235047 Cytosporic acid

Cytosporic acid

Cat. No. B1235047
M. Wt: 394.5 g/mol
InChI Key: DHAUNSINPICAFU-DSGRLQPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytosporic acid is a monocarboxylic acid that is 3,8-dimethyl-5-oxo-1,2,3,4,4a,8a-hexahydronaphthalene-1-carboxylic acid substituted by a (2R)-hexan-2-yl at position 7, a hydroxy group at position 6 and a 3-hydroxypropanoyl group at position 8. It is a fungal metabolite produced by Cytospora with HIV-1 integrase inhibitory activity. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is a beta-hydroxy ketone, a cyclic ketone, an enol, a primary alcohol, a dioxo monocarboxylic acid and a member of hexahydronaphthalenes.

Scientific Research Applications

HIV-1 Integrase Inhibitory Activity

Cytosporic acid, isolated from the fungus Cytospora sp., exhibits inhibitory activity against HIV-1 integrase, a critical enzyme in HIV replication. This property suggests potential for development into anti-retroviral therapy (Jayasuriya et al., 2003).

Synthesis of Bioactive Compounds

Researchers have developed methods to synthesize cytosporone analogs, including AMS35AA and AMS35BB, starting from 3,5-dimethoxybenzoic acid. These compounds, related to cytosporic acid, display several biological properties, highlighting the versatility of cytosporic acid derivatives (Vitor et al., 2021).

Nanoparticle Fabrication for Protein Delivery

In the field of nanotechnology, cytosporic acid derivatives have been explored for their potential in creating mesoporous metal-organic frameworks (MOFs) for efficient protein delivery, showcasing their utility in biomedical applications (Wang et al., 2018).

Antimicrobial and Antiviral Properties

Cytosporic acid and its derivatives have shown cytotoxic, antimicrobial, and antiviral activities. This includes significant effects against viruses like hepatitis C and effectiveness against bacteria and fungi, indicating their potential in developing new therapeutic agents (Narmani et al., 2019).

Drug Delivery Systems

Studies have explored the use of cytosporic acid derivatives in developing drug delivery systems. These include positively charged nanoparticles for oral bioavailability improvement of drugs and multifunctional nanoparticles for optical/MR imaging in vivo (El-Shabouri, 2002), (Lee et al., 2011).

Biomedical and Tissue Engineering Applications

Cytosporic acid derivatives have found applications in the fabrication of chitosan-based scaffolds for tissue engineering. These scaffolds have been used for drug encapsulation and release, offering a promising platform for various biomedical applications, including cancer treatment (Thangavel et al., 2016).

properties

Molecular Formula

C22H34O6

Molecular Weight

394.5 g/mol

IUPAC Name

(1S,3S,4aR,8S,8aS)-7-[(2R)-hexan-2-yl]-6-hydroxy-8-(3-hydroxypropanoyl)-3,8-dimethyl-5-oxo-1,2,3,4,4a,8a-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C22H34O6/c1-5-6-7-13(3)17-20(26)19(25)14-10-12(2)11-15(21(27)28)18(14)22(17,4)16(24)8-9-23/h12-15,18,23,26H,5-11H2,1-4H3,(H,27,28)/t12-,13+,14+,15-,18-,22+/m0/s1

InChI Key

DHAUNSINPICAFU-DSGRLQPCSA-N

Isomeric SMILES

CCCC[C@@H](C)C1=C(C(=O)[C@@H]2C[C@@H](C[C@@H]([C@H]2[C@]1(C)C(=O)CCO)C(=O)O)C)O

SMILES

CCCCC(C)C1=C(C(=O)C2CC(CC(C2C1(C)C(=O)CCO)C(=O)O)C)O

Canonical SMILES

CCCCC(C)C1=C(C(=O)C2CC(CC(C2C1(C)C(=O)CCO)C(=O)O)C)O

synonyms

cytosporic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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